1-(4-Methoxyphenyl)-4,6-diphenylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4,6-diphenylpyrimidin-2(1H)-one is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This particular compound is characterized by the presence of a methoxyphenyl group and two phenyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4,6-diphenylpyrimidin-2(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with benzyl cyanide in the presence of a base to form the intermediate, which is then cyclized to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4,6-diphenylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4,6-diphenylpyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4,6-diphenylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The compound’s methoxy and phenyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-imidazole: Another heterocyclic compound with similar structural features but different functional groups.
4-(1H-Imidazol-1-yl)benzaldehyde: Shares the aromatic ring structure but differs in the heterocyclic core.
Uniqueness
1-(4-Methoxyphenyl)-4,6-diphenylpyrimidin-2(1H)-one is unique due to its specific combination of methoxyphenyl and diphenyl groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
75397-88-5 |
---|---|
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4,6-diphenylpyrimidin-2-one |
InChI |
InChI=1S/C23H18N2O2/c1-27-20-14-12-19(13-15-20)25-22(18-10-6-3-7-11-18)16-21(24-23(25)26)17-8-4-2-5-9-17/h2-16H,1H3 |
InChI Key |
YNSGXIIECQKUIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.